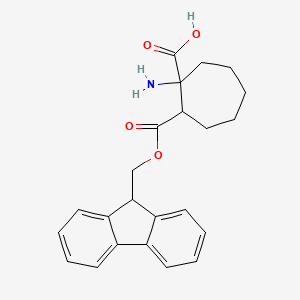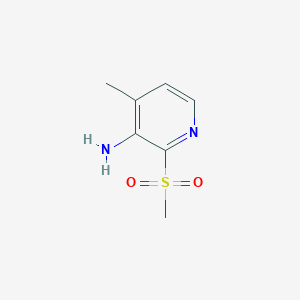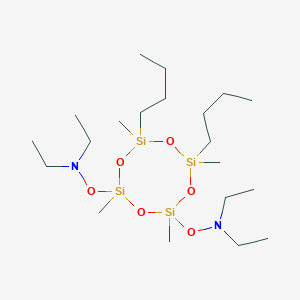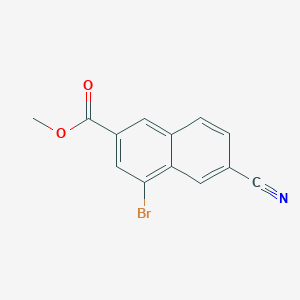
Agn-PC-0JT6PI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0JT6PI is a chemical compound with a molecular structure that includes a combination of silver and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0JT6PI involves the synthesis of silver nanoparticles embedded in a polymer matrix. One common method is the combination of electrospinning and ultraviolet reduction. In this method, a solution of poly(vinyl alcohol) and silver nitrate is first reduced by ultraviolet light, followed by electrospinning to obtain nanofibers containing silver nanoparticles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using chemical reduction methods. Silver nitrate is reduced using a reducing agent such as glucose or sodium borohydride in the presence of a stabilizing agent like polyvinylpyrrolidone. The resulting silver nanoparticles are then incorporated into a polymer matrix through processes like electrospinning or chemical vapor deposition .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0JT6PI undergoes various chemical reactions, including:
Oxidation: Silver nanoparticles can be oxidized to form silver oxide.
Reduction: Silver ions can be reduced to form silver nanoparticles.
Substitution: Silver atoms can be substituted with other metal atoms in the polymer matrix.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as glucose, sodium borohydride, and hydrazine are commonly used.
Substitution: Metal salts like copper sulfate or gold chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide (Ag2O)
Reduction: Silver nanoparticles (Ag)
Substitution: Mixed metal nanoparticles (e.g., silver-copper or silver-gold nanoparticles)
Applications De Recherche Scientifique
Agn-PC-0JT6PI has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Investigated for use in drug delivery systems and wound healing applications.
Industry: Utilized in the production of conductive inks for printed electronics and as a component in sensors and other electronic devices
Mécanisme D'action
The mechanism of action of Agn-PC-0JT6PI involves the interaction of silver nanoparticles with biological molecules and cells. Silver nanoparticles can generate reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This leads to the disruption of cellular functions and ultimately cell death. In addition, silver nanoparticles can interact with bacterial cell membranes, causing structural damage and increased permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Pentazolate (AgN5): Contains cyclo-N5 anions and is known for its high energy density and stability under high pressure
Silver Hexazolate (AgN6): Contains both cyclo-N5 anions and N2 diatomic molecules, offering unique structural properties
Uniqueness of Agn-PC-0JT6PI
This compound is unique due to its incorporation of silver nanoparticles within a polymer matrix, which enhances its stability and reactivity. This combination allows for a wide range of applications, from catalysis to antimicrobial treatments, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
61142-04-9 |
|---|---|
Formule moléculaire |
C12H20BNO |
Poids moléculaire |
205.11 g/mol |
Nom IUPAC |
diethyl-[2-methyl-3-(1H-pyrrol-2-yl)prop-1-enoxy]borane |
InChI |
InChI=1S/C12H20BNO/c1-4-13(5-2)15-10-11(3)9-12-7-6-8-14-12/h6-8,10,14H,4-5,9H2,1-3H3 |
Clé InChI |
XPWYYMUEWFJIBR-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)OC=C(C)CC1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)

![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
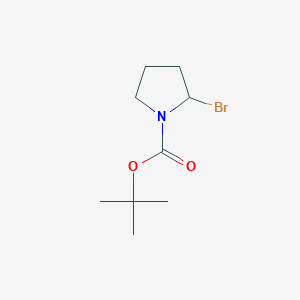

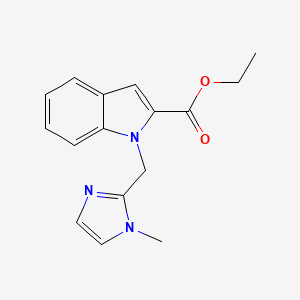
![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)

